molecular formula C14H12N2O2S B2384470 N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797802-56-2

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2384470
CAS No.: 1797802-56-2
M. Wt: 272.32
InChI Key: SUINSWKZRIRYMC-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that features both a furan ring and a benzo[d]thiazole moiety

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Some thiazole derivatives have shown cytotoxic effects against certain cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can show changes in their effects over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives can show varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Attachment of the Furan Moiety: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Sonogashira coupling, using appropriate furan derivatives.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced forms of the benzo[d]thiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide: can be compared with other benzo[d]thiazole derivatives and furan-containing compounds.

    Benzo[d]thiazole Derivatives: These include compounds like 2-aminobenzothiazole and benzothiazole-2-thiol, which have similar core structures but different functional groups.

    Furan-Containing Compounds: Examples include furfural and furan-2-carboxylic acid, which feature the furan ring but differ in their additional functional groups.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its individual components.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-14(15-5-3-10-4-6-18-8-10)11-1-2-12-13(7-11)19-9-16-12/h1-2,4,6-9H,3,5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUINSWKZRIRYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCC3=COC=C3)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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